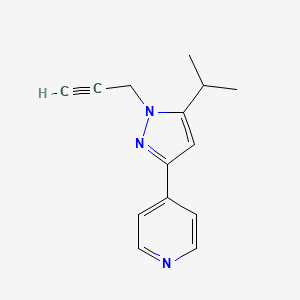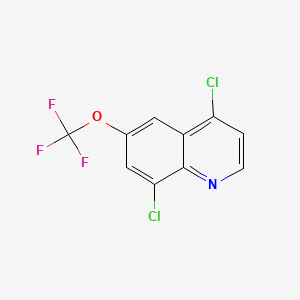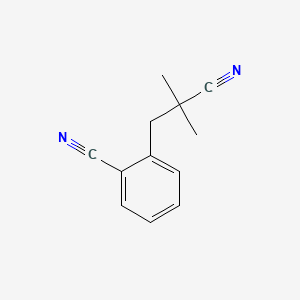
Carvedilol N'-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvedilol N’-beta-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic antagonist used primarily for the treatment of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . Carvedilol N’-beta-D-Glucuronide is formed through the glucuronidation process, where Carvedilol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Carvedilol N’-beta-D-Glucuronide typically involves the enzymatic glucuronidation of Carvedilol. This process can be carried out using liver microsomes or recombinant enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Carvedilol . The reaction conditions often include a buffer solution, optimal pH, and temperature to ensure maximum enzyme activity.
Industrial Production Methods
Industrial production of Carvedilol N’-beta-D-Glucuronide may involve bioreactors where the enzymatic reaction is scaled up. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and yield of the glucuronidation process. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Carvedilol N’-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Carvedilol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and glucuronosyltransferase enzymes.
Major Products
The major product formed from the hydrolysis of Carvedilol N’-beta-D-Glucuronide is Carvedilol. Other minor products may include various glucuronide conjugates depending on the specific conditions and enzymes used .
Scientific Research Applications
Carvedilol N’-beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Carvedilol in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions.
Toxicology: Assessing the safety and efficacy of Carvedilol and its metabolites in preclinical and clinical studies.
Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of specific enzymes.
Mechanism of Action
Carvedilol N’-beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts as a nonselective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors, and an alpha-1 adrenergic antagonist . This dual action leads to vasodilation, reduced heart rate, and decreased myocardial oxygen demand. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, a nonselective beta-adrenergic antagonist.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Bisoprolol: Another selective beta-1 adrenergic antagonist with similar therapeutic uses.
Uniqueness
Carvedilol N’-beta-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its solubility and excretion. This property differentiates it from other beta-adrenergic antagonists that may not undergo similar metabolic pathways .
Properties
Molecular Formula |
C30H34N2O10 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-32(29-27(36)25(34)26(35)28(42-29)30(37)38)15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)31-20/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1 |
InChI Key |
ZQZHJYJNGJEIGF-MGBYVDSNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

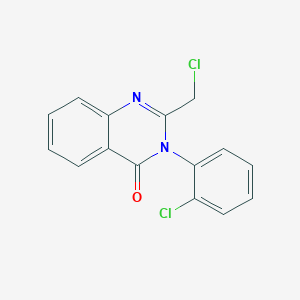
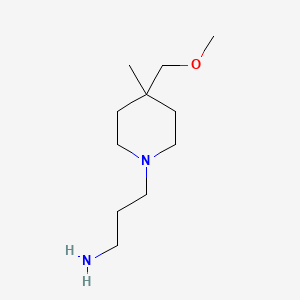
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
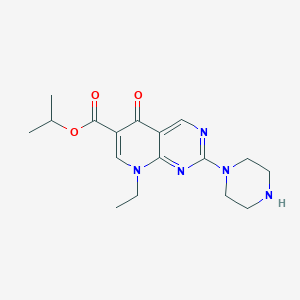
![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)

